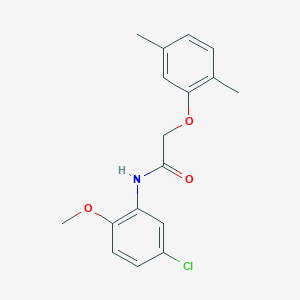
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as WY-14643, is a synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα). It has been widely used in scientific research to investigate the role of PPARα in various biological processes.
作用机制
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide binds to and activates PPARα, which is a nuclear receptor that regulates gene expression by binding to specific DNA sequences. Activation of PPARα by N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide leads to the upregulation of genes involved in fatty acid oxidation, ketogenesis, and gluconeogenesis, while downregulating genes involved in lipogenesis and inflammation. This results in an increase in energy expenditure and a decrease in lipid accumulation.
Biochemical and Physiological Effects:
Activation of PPARα by N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and ketogenesis in the liver, leading to a decrease in triglyceride levels and an increase in ketone body production. It also decreases lipogenesis and inflammation in the liver and adipose tissue, leading to a decrease in insulin resistance and inflammation. Furthermore, it has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective agonist of PPARα, which allows for specific activation of this receptor. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use. It has a short half-life in vivo, which requires frequent dosing in animal experiments. It also has a low solubility in water, which can limit its use in some experimental settings.
未来方向
There are several future directions for the use of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide in scientific research. One area of interest is the role of PPARα in cancer. N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its use as a potential cancer therapy is being investigated. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide in the treatment of metabolic disorders, such as fatty liver disease and diabetes. Finally, the development of more potent and selective PPARα agonists, based on the structure of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, is an area of active research.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide involves several steps. First, 5-chloro-2-methoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. Then, this acid chloride is reacted with 2-(2,5-dimethylphenoxy)ethylamine to form the amide. Finally, the amide is acetylated with acetic anhydride to yield N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide. The overall yield of the synthesis is around 40%.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been used in a wide range of scientific research studies. It has been shown to activate PPARα, which regulates the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been used to investigate the role of PPARα in various biological processes, including liver regeneration, fatty liver disease, atherosclerosis, and cancer. It has also been used to study the effects of PPARα activation on glucose homeostasis and insulin sensitivity.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-5-12(2)16(8-11)22-10-17(20)19-14-9-13(18)6-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPWRVOEDQLQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

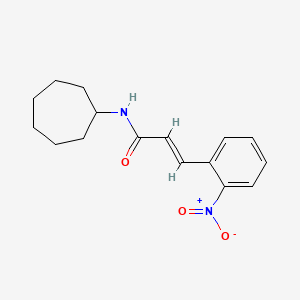
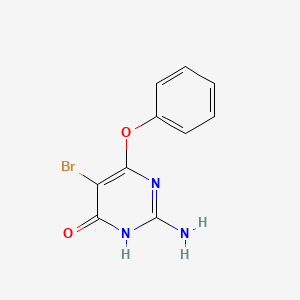
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
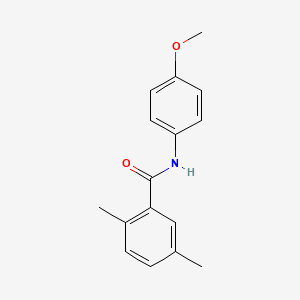
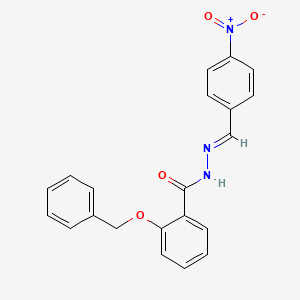
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
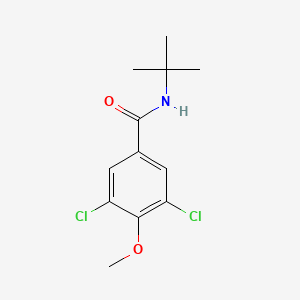


![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)